molecular formula C11H13ClN2O3 B2436425 N-(2-Acetylamino-5-methoxy-phenyl)-2-chloro-acetamide CAS No. 842973-45-9

N-(2-Acetylamino-5-methoxy-phenyl)-2-chloro-acetamide

Cat. No.: B2436425
CAS No.: 842973-45-9
M. Wt: 256.69
InChI Key: TWHJYPUDXLVXPB-UHFFFAOYSA-N
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Description

N-(2-Acetylamino-5-methoxy-phenyl)-2-chloro-acetamide: is an organic compound that features a combination of acetylamino, methoxy, and chloro functional groups attached to a phenyl ring

Properties

IUPAC Name

N-(2-acetamido-5-methoxyphenyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-7(15)13-9-4-3-8(17-2)5-10(9)14-11(16)6-12/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHJYPUDXLVXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Acetylamino-5-methoxy-phenyl)-2-chloro-acetamide typically involves the following steps:

    Acetylation: The starting material, 2-amino-5-methoxyphenol, undergoes acetylation using acetic anhydride to form 2-acetylamino-5-methoxyphenol.

    Chlorination: The acetylated product is then reacted with chloroacetyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The acetylamino group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide, thiourea, or sodium methoxide.

Major Products:

  • Oxidation of the methoxy group can yield 2-acetylamino-5-formyl-phenyl-2-chloro-acetamide.
  • Reduction of the acetylamino group can yield 2-amino-5-methoxy-phenyl-2-chloro-acetamide.
  • Substitution of the chloro group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have synthesized derivatives of N-(2-Acetylamino-5-methoxy-phenyl)-2-chloro-acetamide to evaluate their anticonvulsant properties. One study focused on the synthesis of various N-phenylacetamide derivatives, which were tested for their efficacy in animal models of epilepsy. The results indicated that specific derivatives exhibited significant activity in maximal electroshock (MES) tests, suggesting their potential as new antiepileptic drugs (AEDs) .

Table 1: Anticonvulsant Activity of Selected Derivatives

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index
Compound 2052.30>500>9.56
Phenytoin28.10>100>3.6

This table summarizes the median effective dose (ED50) and toxic dose (TD50) for selected compounds, highlighting the promising safety profile of certain derivatives compared to established AEDs.

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential. A study synthesized bis-chloroacetamide derivatives and assessed their antibacterial activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The results demonstrated that specific sulfide derivatives derived from this compound exhibited significant inhibition rates, indicating their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Sulfide Derivatives

CompoundInhibition Against S. aureus (%)Inhibition Against P. aeruginosa (%)
Sulfide Derivative 783.478.8

Synthesis Techniques

This compound can be synthesized through various chemical reactions involving nucleophilic substitutions and acylation processes. For instance, the reaction of 4-aminoacetophenone with chloroacetyl chloride leads to the formation of the desired compound .

Structural Analysis

The crystal structure of this compound has been analyzed using techniques such as X-ray diffraction and Hirshfeld surface analysis, which provide insights into its molecular geometry and intermolecular interactions . Understanding these structural characteristics is crucial for predicting the compound's reactivity and interaction with biological targets.

Future Directions in Research

The ongoing research into this compound suggests several potential avenues for future exploration:

  • Development of New Antiepileptic Drugs: Continued synthesis and testing of derivatives may lead to more effective treatments for epilepsy.
  • Exploration of Antioxidant Properties: Investigating the antioxidant capabilities of this compound could unveil additional therapeutic applications, particularly in oxidative stress-related disorders.
  • Agricultural Applications: Given its biological activity, there may be potential for this compound in agricultural settings as a pesticide or herbicide.

Mechanism of Action

The mechanism by which N-(2-Acetylamino-5-methoxy-phenyl)-2-chloro-acetamide exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • N-(2-Acetylamino-5-methoxy-phenyl)-2-(4-morpholinyl)acetamide
  • N-(2-Acetylamino-5-methoxy-phenyl)-2-(1H-benzimidazol-2-ylthio)acetamide
  • 1-(2-Amino-5-methoxy-phenyl)-ethanone

Uniqueness: N-(2-Acetylamino-5-methoxy-phenyl)-2-chloro-acetamide is unique due to the presence of the chloro group, which allows for further functionalization through substitution reactions

Biological Activity

N-(2-Acetylamino-5-methoxy-phenyl)-2-chloro-acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an acetylamino group, a methoxy group, and a chloroacetamide moiety. The presence of these functional groups contributes to its biological activity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been investigated as a biochemical probe for studying enzyme mechanisms, which may involve inhibition or modulation of enzyme activity. The chloro group allows for further functionalization, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various pathogens, including:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
  • Gram-negative bacteria : Less effective against Escherichia coli.
  • Fungi : Moderately effective against Candida albicans.

The antimicrobial efficacy appears to vary based on the positioning of substituents on the phenyl ring, influencing lipophilicity and membrane permeability .

PathogenActivity Level
Staphylococcus aureusEffective
Methicillin-resistant S. aureusEffective
Escherichia coliLess effective
Candida albicansModerately effective

Anticancer Potential

In addition to its antimicrobial properties, this compound has been explored for anticancer activity. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines, potentially through apoptosis induction and inhibition of key signaling pathways involved in tumor growth .

Case Studies and Research Findings

  • Antimicrobial Testing : A study involving twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides showed that compounds similar to this compound met Lipinski’s rule of five and demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Another research highlighted the compound's potential as an anticancer agent by assessing its cytotoxicity against human tumor cell lines. The results indicated promising IC50 values, suggesting effective inhibition of cancer cell proliferation .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between the compound and its molecular targets, supporting its role as an inhibitor in various biological pathways .

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